molecular formula C23H19NO2 B2449973 2-[1,1'-Biphenyl]-4-yl-5,8-dimethoxyquinoline CAS No. 860783-99-9

2-[1,1'-Biphenyl]-4-yl-5,8-dimethoxyquinoline

Cat. No.: B2449973
CAS No.: 860783-99-9
M. Wt: 341.41
InChI Key: YNRQCASCMBHXME-UHFFFAOYSA-N
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Description

2-[1,1’-Biphenyl]-4-yl-5,8-dimethoxyquinoline is an organic compound that features a biphenyl group attached to a quinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1,1’-Biphenyl]-4-yl-5,8-dimethoxyquinoline typically involves the following steps:

Industrial Production Methods

Industrial production of 2-[1,1’-Biphenyl]-4-yl-5,8-dimethoxyquinoline may involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors and automated synthesis platforms .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[1,1’-Biphenyl]-4-yl-5,8-dimethoxyquinoline involves its interaction with molecular targets such as DNA and enzymes. It can intercalate between DNA base pairs, disrupting the DNA structure and inhibiting replication . Additionally, it can inhibit specific enzymes involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 2-[1,1’-Biphenyl]-4-yl-5,8-dihydroxyquinoline
  • 2-[1,1’-Biphenyl]-4-yl-5,8-dimethylquinoline
  • 2-[1,1’-Biphenyl]-4-yl-5,8-dichloroquinoline

Uniqueness

2-[1,1’-Biphenyl]-4-yl-5,8-dimethoxyquinoline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly suitable for applications in photophysical studies and as a potential therapeutic agent .

Properties

IUPAC Name

5,8-dimethoxy-2-(4-phenylphenyl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO2/c1-25-21-14-15-22(26-2)23-19(21)12-13-20(24-23)18-10-8-17(9-11-18)16-6-4-3-5-7-16/h3-15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNRQCASCMBHXME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=CC(=NC2=C(C=C1)OC)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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